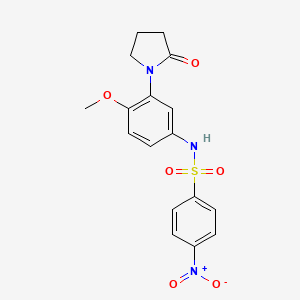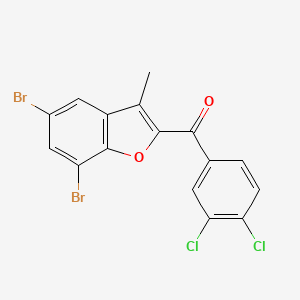
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Methylation: The methyl group at the 3 position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Coupling with Dichlorophenyl Methanone: The final step involves the coupling of the benzofuran derivative with 3,4-dichlorophenyl methanone using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Eigenschaften
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2Cl2O2/c1-7-10-5-9(17)6-11(18)16(10)22-15(7)14(21)8-2-3-12(19)13(20)4-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXRWQJPYSEXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2628804.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
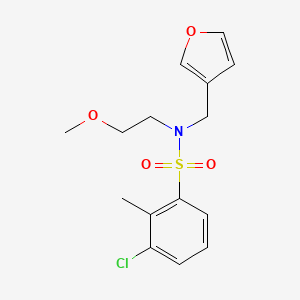
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2628813.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2628814.png)
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
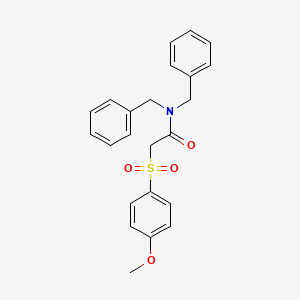
![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2628820.png)
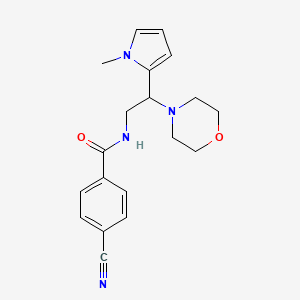

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
